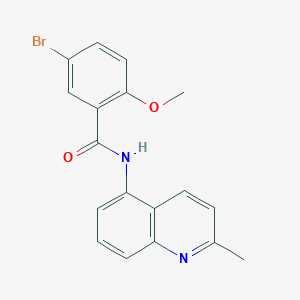![molecular formula C17H20N6OS2 B278074 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea, commonly known as ETDT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETDT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.
作用機序
The mechanism of action of ETDT is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and regulation of oxidative stress. ETDT has also been shown to modulate ion channels, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ETDT has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ETDT has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In addition, ETDT has been shown to modulate the activity of ion channels, including voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties.
実験室実験の利点と制限
ETDT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDT also possesses a wide range of pharmacological properties, which makes it a versatile compound for use in various experimental models. However, there are also some limitations to using ETDT in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, ETDT may have off-target effects, which may complicate its use in certain experimental models.
将来の方向性
There are several future directions for research on ETDT. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. ETDT has been shown to possess neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use as an analgesic. ETDT has been shown to possess analgesic properties and may be able to provide pain relief without the side effects of traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of ETDT and to identify its molecular targets. This information will be critical for the development of more effective and targeted therapies based on ETDT.
合成法
The synthesis of ETDT involves the reaction of 3-ethyl-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with isobutyryl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the triazole ring to yield ETDT. The synthesis of ETDT has been optimized to produce high yields and purity.
科学的研究の応用
ETDT has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. ETDT has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C17H20N6OS2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N6OS2/c1-5-13-20-21-17-23(13)22-15(26-17)11-7-6-10(4)12(8-11)18-16(25)19-14(24)9(2)3/h6-9H,5H2,1-4H3,(H2,18,19,24,25) |
InChIキー |
SLGCFTTUXQXQSL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
